molecular formula C24H25N5O2S B15097546 N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15097546
M. Wt: 447.6 g/mol
InChI Key: JBHDIVBXQPLIBB-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with a sulfanyl acetamide moiety. Its structure features a furan-2-ylmethyl group at the 4-position of the triazole ring and a pyridin-4-yl group at the 5-position. Such modifications are designed to optimize biological activity, particularly anti-exudative effects, as suggested by structural analogs in the literature .

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25N5O2S/c1-2-3-5-18-7-9-20(10-8-18)26-22(30)17-32-24-28-27-23(19-11-13-25-14-12-19)29(24)16-21-6-4-15-31-21/h4,6-15H,2-3,5,16-17H2,1H3,(H,26,30)

InChI Key

JBHDIVBXQPLIBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its complex structure includes a butylphenyl group, a furan moiety, and a pyridine ring linked through a sulfanyl group to an acetamide functional group. This unique combination positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C24H25N5O2S
  • Molecular Weight : 447.55 g/mol
  • IUPAC Name : N-(furan-2-ylmethyl)-2-{[4-(pyridin-4-yl)-5-(4-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Biological Activity Overview

Triazole derivatives are known for their diverse biological activities. The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that compounds with triazole structures exhibit significant antibacterial properties. For instance, derivatives of furan have shown efficacy against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli64 µg/mL
Similar Triazole DerivativeStaphylococcus aureus32 µg/mL

These studies suggest that the compound may inhibit bacterial growth effectively, potentially outperforming traditional antibiotics in certain cases .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise against various fungal strains.

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger100

The results indicate that the compound may serve as an effective treatment option for fungal infections .

The mechanism by which N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components in bacteria and fungi. This inhibition leads to impaired growth and replication of these microorganisms.

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, N-(4-butylphenyl)-2-{[4-(furan-2-y-methyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y]-sulfanyl}acetamide was tested against a panel of bacterial strains. Results showed significant inhibition against E. coli and S. aureus, with MIC values indicating strong antibacterial potential .
  • Antifungal Screening : A separate study evaluated the antifungal properties against common pathogens such as Candida albicans. The compound demonstrated notable antifungal activity with low MIC values compared to standard antifungal agents .

Comparison with Similar Compounds

Pharmacological Activity

  • Anti-exudative activity: Analogs with 4-amino-5-(furan-2-yl) triazole () showed dose-dependent anti-exudative effects in rodent models, comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .
  • Orco agonist activity : Compounds like VUAA-1 () demonstrate how pyridinyl and ethyl substitutions shift activity toward insect chemoreception, highlighting structure-activity specificity .

Physicochemical Properties

  • Melting points: Derivatives with bulkier substituents (e.g., 4-phenyl in , Compound 17) exhibit higher melting points (238–274°C), suggesting increased crystallinity .
  • Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to ethyl or methyl analogs (e.g., ), enhancing lipid solubility and oral bioavailability .

Key Research Findings

Substituent impact on activity: 4-position modifications: Amino groups () favor anti-exudative activity, while alkyl/aryl groups () enable diverse biological roles. 5-position pyridinyl groups: Pyridin-4-yl (target compound) vs. pyridin-3-yl (VUAA-1) alter binding pocket interactions, as seen in Orco agonist selectivity .

Synthetic efficiency : Yields for triazole-acetamides range from 45–57% (), with electron-withdrawing groups (e.g., nitro in Compound 18) slightly improving yields .

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